
(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C23H22N4OS . It contains an ethoxyphenyl group, a methylbenzyl group, and an imidazole ring, among other components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. Its molecular weight is 402.522 , but other properties like melting point, boiling point, solubility, etc., are not provided.Wissenschaftliche Forschungsanwendungen
Selective Estrogen Receptor Modulators (SERMs)
Compounds similar to the requested chemical have been studied for their role as selective estrogen receptor modulators (SERMs). For instance, derivatives of benzothiophene, a structure that shares functional group characteristics with the requested compound, have shown potent estrogen antagonist properties while maintaining agonist-like actions on bone tissues and serum lipids. Such compounds offer valuable insights into the design of drugs for treating conditions like osteoporosis and breast cancer without the side effects associated with traditional estrogen therapies (Palkowitz et al., 1997).
Antimycobacterial Activity
Imidazole derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds aim to mimic the structure of highly potent antimycobacterials, suggesting that the requested compound might have potential applications in the treatment of mycobacterial infections, including tuberculosis (Miranda & Gundersen, 2009).
Antioxidant and Enzyme Inhibition
Research has also focused on synthesizing compounds with antioxidant properties and the ability to inhibit enzymes like α-glucosidase and α-amylase. These activities are crucial for managing conditions such as diabetes and oxidative stress-related diseases. For example, aminothiazole derivatives with hindered phenolic groups have shown significant enzyme inhibition and antioxidant activities (Satheesh et al., 2017).
Antitumor Activity
Compounds featuring a similar backbone structure have been synthesized and tested for their antitumor activity. These studies suggest potential applications in cancer therapy, particularly in identifying new drug leads with inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors, suggesting potential for the treatment of glaucoma, epilepsy, and mountain sickness. The research indicates the importance of structural moieties in enhancing inhibitory potency against carbonic anhydrase isoforms (Akbaba et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-24-18-10-8-16(9-11-18)19(23)22-13-12-21-20(22)25-14-17-7-5-4-6-15(17)2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNCUSGYHNXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
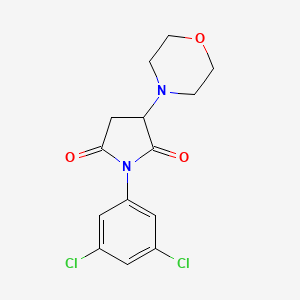
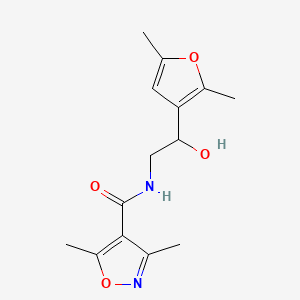
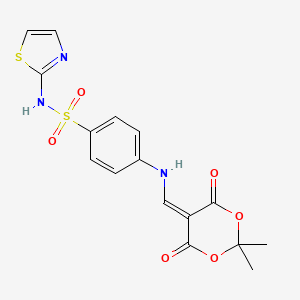
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
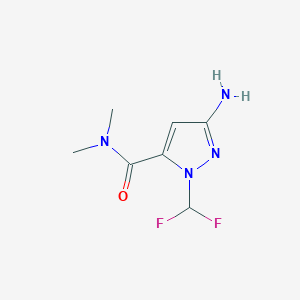
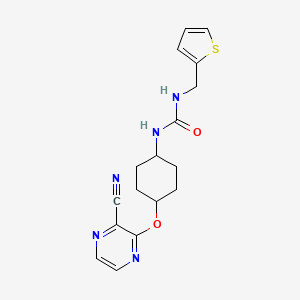
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
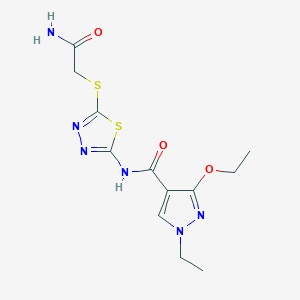
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
